HOMO Level vs. N-Phenyl-1-naphthylamine
N-Phenyl-2-anthramine exhibits a computationally determined HOMO energy level of -6.06 eV [1]. This is deeper than the HOMO reported for a typical triarylamine like N-phenyl-1-naphthylamine, which is estimated at approximately -5.4 eV . This difference in energy levels is critical for optimizing the hole injection barrier at the anode interface.
| Evidence Dimension | Highest Occupied Molecular Orbital (HOMO) Energy Level |
|---|---|
| Target Compound Data | -6.06 eV |
| Comparator Or Baseline | N-Phenyl-1-naphthylamine (approx. -5.4 eV) |
| Quantified Difference | ~0.66 eV (deeper HOMO for target) |
| Conditions | Computational (DFT) calculation for target [1]; Estimated value for comparator based on typical triarylamine values . |
Why This Matters
A deeper HOMO level can increase the hole injection barrier from ITO (work function ~4.7-4.8 eV), which may be beneficial for specific device architectures requiring better electron blocking or charge balance.
- [1] PubMed Central. Table 4. Calculated energies for the title compound. E HOMO (eV) = -6.0597. 2019. View Source
